

Spectroscopic Analysis of 3-Oxobutanoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Oxobutanoyl chloride

Cat. No.: B1590573

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Abstract

3-Oxobutanoyl chloride, also known as acetoacetyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis and drug development. Its bifunctional nature, possessing both an acid chloride and a ketone, allows for a variety of chemical transformations. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **3-oxobutanoyl chloride**. Due to the limited availability of experimentally-derived public data, this guide presents predicted values based on established spectroscopic principles. Furthermore, it outlines general experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3-oxobutanoyl chloride**. These predictions are based on the analysis of its chemical structure and comparison with data for similar functional groups.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **3-Oxobutanoyl Chloride**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃	~2.3	Singlet	3H
CH ₂	~3.8	Singlet	2H

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The actual values may vary depending on the solvent used.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Oxobutanoyl Chloride**

Carbon Atom	Chemical Shift (δ , ppm)
CH ₃	~30
CH ₂	~50
C=O (ketone)	~200
C=O (acid chloride)	~170

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The carbonyl carbon of the acid chloride is expected to be less deshielded than the ketone carbonyl.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for **3-Oxobutanoyl Chloride**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Acid Chloride)	~1800	Strong
C=O Stretch (Ketone)	~1720	Strong
C-H Stretch (sp ³)	2850-3000	Medium
C-Cl Stretch	600-800	Medium-Strong

Note: The two distinct carbonyl stretching frequencies are a key characteristic feature of this molecule in an IR spectrum.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a reactive compound like **3-oxobutanoyl chloride**. Caution: **3-Oxobutanoyl chloride** is expected to be corrosive and moisture-sensitive. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

NMR Spectroscopy

- Sample Preparation:
 - Due to the reactivity of the acid chloride, a dry, aprotic deuterated solvent such as chloroform-d (CDCl_3) or dichloromethane- d_2 (CD_2Cl_2) should be used.
 - In a nitrogen-filled glovebox or under an inert atmosphere, add approximately 5-10 mg of **3-oxobutanoyl chloride** to a clean, dry NMR tube.
 - Using a syringe, add approximately 0.5-0.7 mL of the chosen deuterated solvent.
 - Cap the NMR tube securely.
 - If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.
- Data Acquisition:
 - Record the ^1H NMR spectrum using a standard pulse program.
 - Record the ^{13}C NMR spectrum using a proton-decoupled pulse program to obtain singlets for each carbon.
 - Ensure proper locking and shimming of the spectrometer to obtain high-resolution spectra.

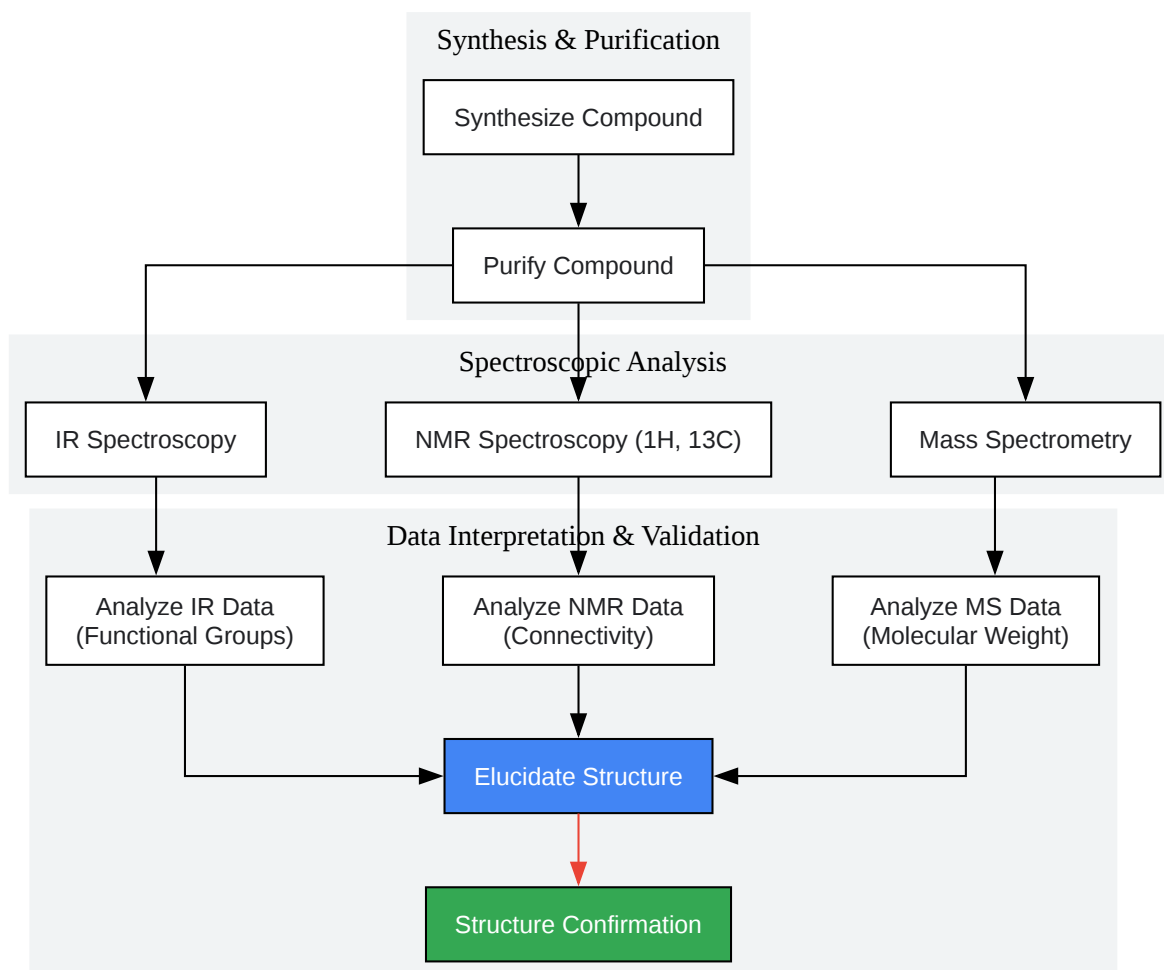
IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- ATR-FTIR is the preferred method for reactive liquids as it requires minimal sample preparation.
- Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.
- In a fume hood, apply a small drop of **3-oxobutanoyl chloride** directly onto the ATR crystal.
- Acquire the spectrum immediately.
- Sample Preparation (Solution Cell):
 - If using a solution cell, select a solvent that is transparent in the IR region of interest and does not react with the sample (e.g., dry chloroform or carbon tetrachloride).
 - Prepare a dilute solution (1-5%) of **3-oxobutanoyl chloride** in the chosen solvent in a dry vial.
 - Quickly fill a liquid IR cell with the solution and acquire the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A logical workflow for compound characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of **3-oxobutanoyl chloride** and a general framework for its analysis. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification.

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